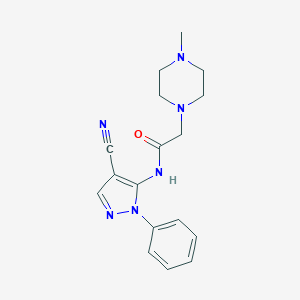![molecular formula C16H17ClN6 B496925 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496925.png)
3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the field of oncology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
准备方法
The synthesis of 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperidine to form the intermediate 2-chlorobenzylpiperidine. This intermediate is then reacted with a suitable triazole precursor under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: It has been investigated for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ubiquitin specific peptidase 28 (USP28), a protein associated with cancer progression . By binding to USP28, the compound disrupts its function, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Additionally, it affects various signaling pathways involved in cell cycle regulation and epithelial-mesenchymal transition (EMT) .
相似化合物的比较
3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as:
Compound 19: Known for its potent inhibition of USP28 with high selectivity.
Compound 27: Identified as a reversible inhibitor of lysine specific demethylase 1 (LSD1), showing significant anti-cancer activity. The uniqueness of this compound lies in its specific structural features and its ability to target multiple pathways, making it a versatile compound for therapeutic applications.
属性
分子式 |
C16H17ClN6 |
|---|---|
分子量 |
328.8g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-7-piperidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H17ClN6/c17-13-7-3-2-6-12(13)10-23-16-14(20-21-23)15(18-11-19-16)22-8-4-1-5-9-22/h2-3,6-7,11H,1,4-5,8-10H2 |
InChI 键 |
RHNNFIDMLJYXSZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
规范 SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B496842.png)
![3-Tert-butyl-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496844.png)
![3-Ethyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496847.png)
![6-(3,5-Di-tert-butylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496849.png)
![3-Ethyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496850.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B496851.png)
![3-Tert-butyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496852.png)
![6-(2-Bromophenyl)-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496855.png)
![6-(3-Bromophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496856.png)
![6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496857.png)
![6-[(2-Chlorophenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496858.png)


![1-Phenyl-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B496864.png)
